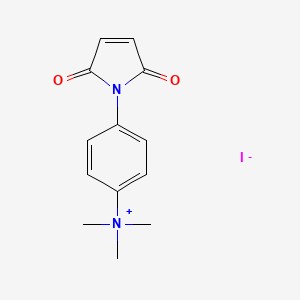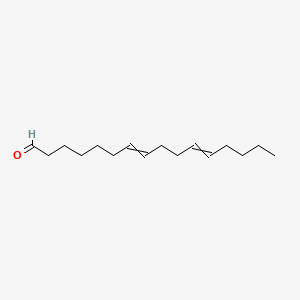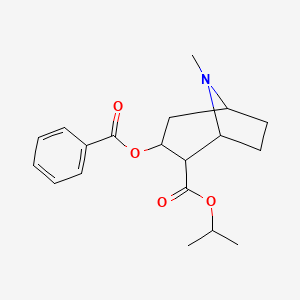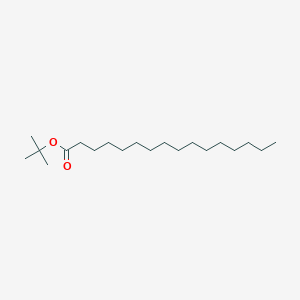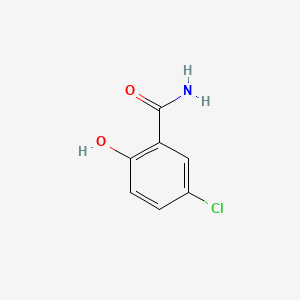
5-Chlorosalicylamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5-chlorosalicylamide can be achieved through a "one pot" method starting from 5-chlorosalicylic acid. This process involves the synthesis of 5-chlorosalicyloyl chloride with thionyl chloride, followed by its reaction with methanol to produce 5-chlorosalicyl methyl ester. Finally, 5-chlorosalicylamide is synthesized through the reaction of 5-chlorosalicyl methyl ester with ammonia. This method does not require the separation and purification of intermediates, yielding a total output of 79% with the purity of 5-chlorosalicylamide reaching 99.54% as confirmed by HPLC (Wan You-zhi, 2007).
Molecular Structure Analysis
The molecular structure and spectroscopic properties of 5-chlorosalicylamide and its derivatives have been extensively studied. Techniques such as IR, Raman, UV-Vis spectroscopy, and various theoretical investigations have been employed to explore the effect of substituents on the benzene ring, intramolecular hydrogen bonding interactions, and the molecular electrostatic potential, indicating areas prone to electrophilic and nucleophilic attack (Diego M. Gil, 2020).
Chemical Reactions and Properties
Electrochemical studies have shown that 5-chlorosalicylamide can undergo various reactions under specific conditions. For example, its electrochemical reduction in dimethylformamide (DMF) leads to the cleavage of aryl carbon-chlorine bonds, as demonstrated by cyclic voltammetry and controlled-potential electrolysis (Kyle N. Knust et al., 2010).
Physical Properties Analysis
The physical properties of 5-chlorosalicylamide, including its infrared spectra and UV-induced rotamerization, have been investigated. Studies show the existence of multiple conformers and detailed analysis of their structural characteristics. Ultraviolet irradiation can induce changes in these conformers, highlighting the dynamic nature of 5-chlorosalicylamide's physical properties (A. Brito et al., 2022).
Chemical Properties Analysis
Research on the complexes formed by 5-chlorosalicylamide, such as those with copper(II), reveals insights into its chemical behavior. These studies include spectroscopic characterization and electrochemical properties, indicating the formation of compounds with specific configurations and potential applications in various fields (G. C. Dailey et al., 1992).
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Properties
Triclosan, chemically related to 5-Chlorosalicylamide, demonstrates potent antibacterial and antifungal activities. It's extensively used in personal care products, plastics, and fabrics. Studies have shown triclosan can alter endocrine function in various species, impacting pubertal development and thyroid hormone concentrations in male rats (Zorrilla et al., 2009). Another study confirmed triclosan's disruption of thyroid hormone homeostasis in rats (Crofton et al., 2007).
Water-Soluble Polymeric Carriers in Drug Delivery
Research on water-soluble polymeric drug carriers based on N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers included studies on conjugates for site-specific oral delivery of 5-aminosalicylic acid (5-ASA), closely related to 5-Chlorosalicylamide. These conjugates demonstrated reduced toxicity and immunogenicity, with potential for site-specific drug delivery in the gastrointestinal tract (Kopecˇek, 1990).
Synthesis and Structural Studies
A study on the 'one pot' synthesis of 5-Chlorosalicylamide demonstrated efficient synthesis methods, achieving high purity of the compound. This method is significant for facilitating the production of 5-Chlorosalicylamide for various applications (Wan You-zhi, 2007). Additionally, the crystal structure of N-substituted 5-chlorosalicylamides was investigated, revealing insights into their supramolecular architecture, which is crucial for understanding their interactions and potential applications (Imramovský et al., 2012).
Environmental Impact and Toxicity
Triclosan, structurally similar to 5-Chlorosalicylamide, has been found in wastewater and natural waters, raising concerns about its environmental impact. Studies have demonstrated the formation of chlorinated derivatives and potential biotransformation by-products of triclosan, indicating the need for further research on the environmental fate of similar compounds (McAvoy et al., 2002). The toxicity of triclosan towards aquatic organisms has been explored, providing valuable insights into the ecological risks of chlorinated phenolic compounds (Cortez et al., 2012).
Wirkmechanismus
Target of Action
5-Chlorosalicylamide, a derivative of salicylamide, is known to have various biological activities . It has been shown to inhibit the two-component regulatory systems (TCS) of bacteria . These systems are essential for bacterial survival and virulence, making them a primary target of 5-Chlorosalicylamide.
Mode of Action
For instance, by inhibiting TCS, it disrupts the normal functioning of bacteria, leading to their eventual death .
Biochemical Pathways
5-Chlorosalicylamide affects various signaling pathways and biological processes . It has been identified as a selective inhibitor of interleukin-12p40 production , a key component of the immune response. By inhibiting this, 5-Chlorosalicylamide can potentially modulate the immune response.
Pharmacokinetics
Its molecular weight of 17158 suggests that it may have good bioavailability
Result of Action
The result of 5-Chlorosalicylamide’s action at the molecular and cellular level is the inhibition of certain biochemical processes, leading to the death of bacteria . It also has potential effects on the immune system by inhibiting interleukin-12p40 production .
Eigenschaften
IUPAC Name |
5-chloro-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHMQZBVJPQCAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40324590 | |
| Record name | 5-Chlorosalicylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40324590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chlorosalicylamide | |
CAS RN |
7120-43-6 | |
| Record name | 5-Chloro-2-hydroxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7120-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-hydroxybenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007120436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7120-43-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407139 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chlorosalicylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40324590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2-hydroxybenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.652 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




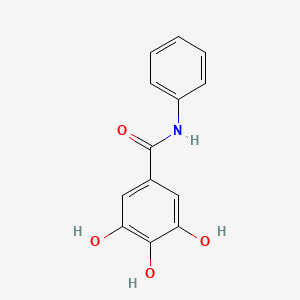


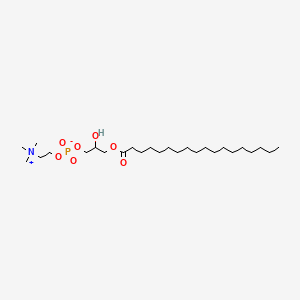
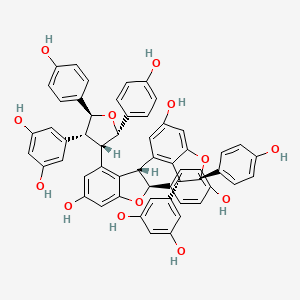
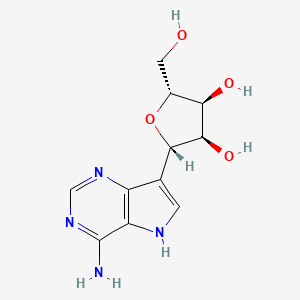
![4-[(3-Fluorophenyl)methyl-(3-pyridinylmethyl)amino]-4-oxobutanoic acid](/img/structure/B1209060.png)
![N-(3,4-dimethylphenyl)-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B1209061.png)
![2-[(2,5-Dimethylphenyl)methylthio]-5-(3-pyridinyl)-1,3,4-oxadiazole](/img/structure/B1209062.png)
